2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride
Description
Properties
Molecular Formula |
C10H10ClN3O2 |
|---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H9N3O2.ClH/c1-13-6-7(5-12-13)9-8(10(14)15)3-2-4-11-9;/h2-6H,1H3,(H,14,15);1H |
InChI Key |
LJVRDPZWKAWKDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride typically involves the condensation of 1-methyl-1H-pyrazole with a suitable pyridine derivative. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Table 1: Key Structural and Compositional Differences
*Deduced based on structural analogy.
Key Observations:
Core Heterocycle Differences :
- The target compound uses a pyridine core, whereas analogs feature pyrimidine (e.g., ), pyrazolo-pyridine (), or imidazo-pyridine (). These variations influence electronic properties and binding affinities in biological systems.
- The pyrimidine derivative () lacks the pyrazole ring but includes chlorine and methyl groups, likely reducing steric bulk compared to the target compound.
Functional Group Variations: The hydrochloride salt in the target compound and the imidazo-pyridine analog () enhances solubility, whereas non-salt forms (e.g., ) may exhibit lower aqueous solubility.
Substituent Positioning :
- The 1-methylpyrazol-4-yl group is a common substituent in the target compound and analogs (), suggesting its role in modulating pharmacokinetic properties.
Biological Activity
2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by the presence of both pyrazole and pyridine rings, which contribute to its biological activity, particularly through interactions with specific cellular pathways.
Chemical Structure and Properties
The molecular formula of 2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride is C10H11ClN3O2, with a molecular weight of 276.12 g/mol. Its structure includes a carboxylic acid functional group attached to the pyridine ring, enhancing its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C10H11ClN3O2 |
| Molecular Weight | 276.12 g/mol |
| IUPAC Name | 2-(1-methylpyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride |
| Appearance | White powder |
| Storage Conditions | Room temperature |
The primary biological activity of this compound is attributed to its interaction with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for the NAD+ salvage pathway. By enhancing NAMPT activity, 2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride increases NAD+ levels within cells, influencing various metabolic processes such as:
- Cell Cycle Regulation : The compound has been shown to induce G1 phase cell cycle arrest, which can inhibit uncontrolled cell proliferation.
- Apoptosis : Increased NAD+ levels may lead to enhanced apoptosis in certain cancer cell lines by modulating key signaling pathways.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of 2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride on various cancer cell lines. Notable findings include:
- MCF7 Cell Line : Exhibited significant growth inhibition with an IC50 value of approximately 14 µM.
- NCI-H460 Cell Line : Demonstrated a marked reduction in cell viability with an IC50 value of around 12 µM.
These findings suggest that the compound possesses promising anticancer properties, potentially making it a candidate for further development in cancer therapeutics.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table highlights key differences in their biological profiles:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride | 14 | NAMPT activation, G1 arrest |
| 5-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid | 17 | Similar NAMPT interaction |
| 3-(1H-pyrazol-4-yl)pyridine-2-carboxylic acid | >20 | Different substitution pattern affecting reactivity |
Case Study 1: Anticancer Activity
A study conducted by Bouabdallah et al. focused on the anticancer potential of various pyrazole derivatives, including 2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride. The results indicated that this compound not only inhibited tumor growth but also induced apoptosis in MCF7 and NCI-H460 cell lines, suggesting its viability as a lead compound for drug development.
Case Study 2: Metabolic Regulation
Research published in Molecular Pharmacology explored the metabolic effects of increasing NAD+ levels through NAMPT modulation. The study highlighted that treatment with 2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride led to enhanced mitochondrial function and improved cellular energy metabolism, which could have implications for metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
